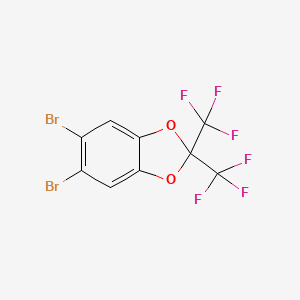
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole is a chemical compound with the molecular formula C₉H₂Br₂F₆O₂ and a molecular weight of 415.909 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a benzodioxole ring, making it a unique and interesting molecule for various scientific applications.
Chemical Reactions Analysis
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole: Lacks the bromine atoms, resulting in different reactivity and applications.
5,6-Dichloro-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole: Contains chlorine instead of bromine, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
920507-89-7 |
|---|---|
Molecular Formula |
C9H2Br2F6O2 |
Molecular Weight |
415.91 g/mol |
IUPAC Name |
5,6-dibromo-2,2-bis(trifluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H2Br2F6O2/c10-3-1-5-6(2-4(3)11)19-7(18-5,8(12,13)14)9(15,16)17/h1-2H |
InChI Key |
OQEVFNGBCJYNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC(O2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)
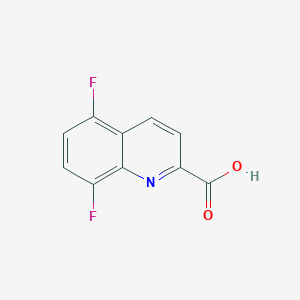
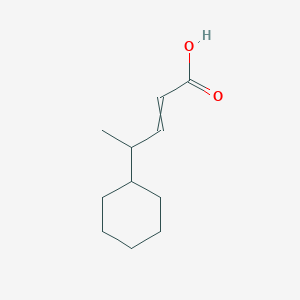
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
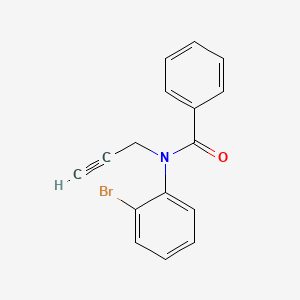

![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)
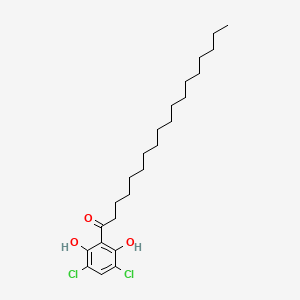
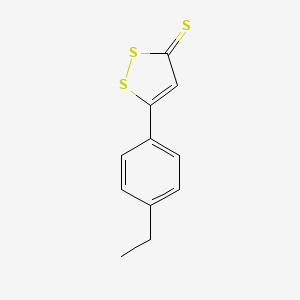
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)
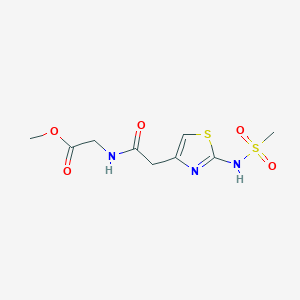
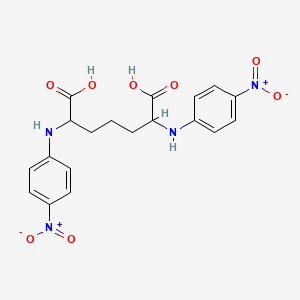
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)
![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
